(R)-(3-Fluorophenyl)oxirane
Overview
Description
®-(3-Fluorophenyl)oxirane is a chiral epoxide compound characterized by a three-membered ring structure containing an oxygen atom and a fluorinated phenyl group. Epoxides, also known as oxiranes, are highly reactive due to the ring strain in their three-membered ring structure. The presence of the fluorine atom in the phenyl ring adds unique properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(3-Fluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide in high yield .
Another method involves the treatment of halohydrins with a base. For example, the reaction of ®-3-fluorophenyl-2-chloropropanol with a strong base like sodium hydroxide can yield ®-(3-Fluorophenyl)oxirane .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen over a silver catalyst . Similar methods can be adapted for the production of ®-(3-Fluorophenyl)oxirane, with appropriate modifications to accommodate the fluorinated phenyl group.
Chemical Reactions Analysis
Types of Reactions
®-(3-Fluorophenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These can occur under both acidic and basic conditions.
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to catalyze the ring-opening of ®-(3-Fluorophenyl)oxirane.
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases for ring-opening reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for the oxidation of ®-(3-Fluorophenyl)oxirane to diols.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Phenyl Compounds: Formed from nucleophilic aromatic substitution reactions involving the fluorine atom.
Scientific Research Applications
®-(3-Fluorophenyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(3-Fluorophenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of new bonds. The fluorine atom in the phenyl ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simple epoxide used extensively in industry for the production of ethylene glycol and other chemicals.
Propylene Oxide: Another industrially important epoxide used in the production of polyurethanes.
Styrene Oxide: An epoxide derived from styrene, used in the synthesis of various polymers and resins.
Uniqueness
®-(3-Fluorophenyl)oxirane is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to other epoxides. This makes it particularly useful in applications where specific reactivity or selectivity is desired .
Properties
IUPAC Name |
(2R)-2-(3-fluorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRZCKMGQHNJA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628728 | |
Record name | (2R)-2-(3-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403501-35-9 | |
Record name | (2R)-2-(3-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(3-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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